Trimethylsilylmethylmagnesium Chloride

Overview

Description

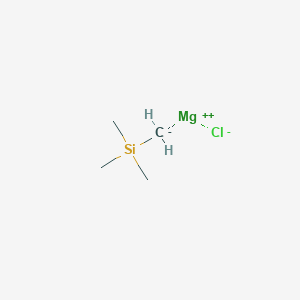

Trimethylsilylmethylmagnesium Chloride is an organometallic compound with the molecular formula (CH₃)₃SiCH₂MgCl. It is a Grignard reagent, widely used in organic synthesis for its ability to form carbon-carbon bonds. This compound is particularly valuable in the formation of carbon-silicon bonds, making it a crucial reagent in the synthesis of various organosilicon compounds .

Mechanism of Action

Target of Action

Trimethylsilylmethylmagnesium Chloride, also known as ((trimethylsilyl)methyl)magnesium chloride, is a Grignard reagent . It primarily targets carbonyl compounds, aryl triflates, carbamates, and vinyl selenides . These targets play a crucial role in various organic reactions, serving as the starting point for the formation of new bonds.

Mode of Action

The compound interacts with its targets through a process known as alkenation . In this process, the compound forms a bond with the target molecule, leading to the formation of tertiary alcohols . This reaction is accompanied by 3-decomposition, which involves the splitting off of one trimethylsilyl group from these alcohols in an acid medium .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It is involved in the alkenation of dithioacetals, cross-coupling with aryl triflates and carbamates, and cross-coupling with vinyl selenides . These reactions lead to the formation of various organic compounds, which can have downstream effects in other biochemical processes.

Pharmacokinetics

It’s important to note that the compound is sensitive to moisture and air , which can affect its stability and, consequently, its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of tertiary alcohols . When tertiary organosilicon alcohols containing a hydroxyl group on the β-carbon atom are dehydrated, unsaturated silicohydrocarbons are formed with a double bond in the β-position .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of moisture and air . The compound reacts rapidly with moisture, water, and protic solvents , which can affect its stability and efficacy. Therefore, it is typically used under anhydrous conditions in a controlled laboratory environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilylmethylmagnesium Chloride is typically prepared via the reaction of chloromethyltrimethylsilane with magnesium in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually argon, to prevent moisture and oxygen from interfering with the reaction .

Grignard Reaction Method:

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to ensure high yield and purity, often involving automated systems to handle the reagents and maintain the inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilylmethylmagnesium Chloride participates in various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can substitute halides in alkyl halides to form new carbon-carbon bonds.

Cross-Coupling Reactions: Used in nickel-catalyzed cross-coupling reactions with aryl triflates, carbamates, and vinyl selenides.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

Alkyl Halides: Undergoes substitution reactions to form new carbon-carbon bonds.

Nickel Catalysts: Facilitates cross-coupling reactions with various electrophiles.

Major Products Formed

Alcohols: From reactions with carbonyl compounds.

Alkylated Products: From substitution reactions with alkyl halides.

Coupled Products: From cross-coupling reactions with aryl triflates and other electrophiles.

Scientific Research Applications

Trimethylsilylmethylmagnesium Chloride has a wide range of applications in scientific research:

Organic Synthesis: Used in the synthesis of complex organic molecules, particularly those containing silicon.

Material Science: Plays a role in the development of new materials with unique properties.

Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

Catalysis: Acts as a reagent in various catalytic processes, including the formation of carbon-silicon bonds.

Comparison with Similar Compounds

Similar Compounds

Methylmagnesium Chloride: Similar in structure but lacks the trimethylsilyl group.

Phenylmagnesium Bromide: Another Grignard reagent used for forming carbon-carbon bonds but with a phenyl group instead of a trimethylsilyl group.

Vinylmagnesium Bromide: Used for forming carbon-carbon bonds with a vinyl group.

Uniqueness

Trimethylsilylmethylmagnesium Chloride is unique due to its ability to form carbon-silicon bonds, which are crucial in the synthesis of organosilicon compounds. This property distinguishes it from other Grignard reagents that primarily form carbon-carbon bonds .

Biological Activity

Trimethylsilylmethylmagnesium chloride, commonly referred to as TMSMgCl, is an organomagnesium compound classified as a Grignard reagent. Its unique chemical structure, characterized by the presence of a trimethylsilyl group, enhances its reactivity and applicability in various organic synthesis processes. This article explores the biological activity of TMSMgCl, focusing on its interactions with biological systems, potential therapeutic applications, and safety considerations.

- Molecular Formula : CHClMgSi

- Molecular Weight : 146.97 g/mol

- CAS Number : 13170-43-9

- Physical State : Colorless to green liquid

- Solubility : Reacts violently with water, producing flammable gases.

TMSMgCl acts primarily as a nucleophile in organic reactions. The trimethylsilyl group enhances the compound's stability and solubility in organic solvents while facilitating the formation of carbon-carbon bonds through nucleophilic substitution reactions. This property is particularly valuable in synthesizing complex organic molecules, including pharmaceuticals.

Case Studies and Research Findings

-

Synthesis of Organosilicon Compounds

A study demonstrated that TMSMgCl could effectively react with various electrophiles to produce organosilicon compounds. This reaction is crucial in developing compounds with potential biological activity, such as anti-cancer agents and drugs targeting neurological disorders . -

Reactivity with Biological Molecules

Research indicates that TMSMgCl can interact with biomolecules like proteins and nucleic acids. The reactivity of Grignard reagents with carbonyl groups in sugars or amino acids can lead to modifications that alter their biological functions. For instance, it may facilitate the synthesis of glycosylated compounds that exhibit enhanced biological activity . -

Toxicity and Safety Profile

Despite its utility, TMSMgCl poses significant safety risks. It can cause severe skin burns and eye damage upon contact, and inhalation may lead to respiratory irritation . These hazards necessitate stringent handling protocols in laboratory settings.

Comparative Analysis of Grignard Reagents

| Reagent | Reactivity | Biological Applications | Safety Profile |

|---|---|---|---|

| This compound | High | Synthesis of organosilicon compounds | Causes severe burns; reactive with water |

| Methylmagnesium chloride | Moderate | Used in various organic syntheses | Less reactive than TMSMgCl |

| Ethylmagnesium bromide | High | Drug synthesis; bioconjugation | Moderate toxicity |

Properties

IUPAC Name |

magnesium;methanidyl(trimethyl)silane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11Si.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBLTKZWYAHPKM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClMgSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267917 | |

| Record name | Magnesium, chloro[(trimethylsilyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13170-43-9 | |

| Record name | Magnesium, chloro[(trimethylsilyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.